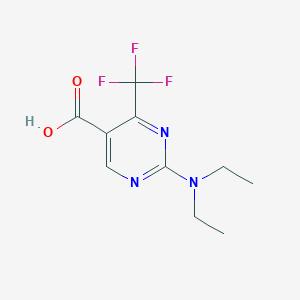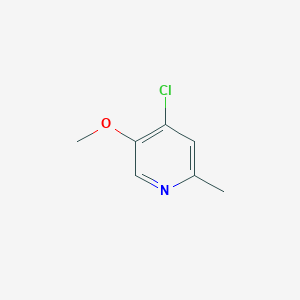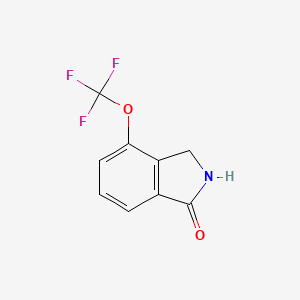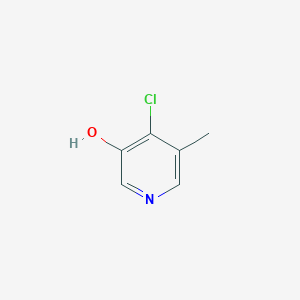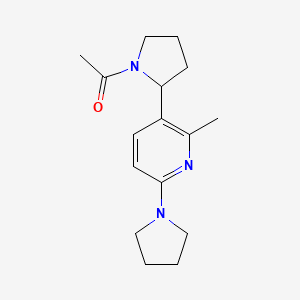
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde. This intermediate can be synthesized through the Knoevenagel condensation of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with compounds containing active methyl or methylene groups .
Subsequent steps involve the conversion of this intermediate to the desired cyclopropanamine derivative through a series of reactions, including cyclopropanation and amination. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acids, while reduction of a nitro group can produce amines .
Scientific Research Applications
2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The furan and cyclopropanamine moieties can participate in specific interactions with the active sites of enzymes, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)acrylic acid
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile
- 5-(Furan-3-yl)-2-methylpent-1-en-3-one
Uniqueness
What sets 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine apart from these similar compounds is its unique combination of a trifluoromethyl group, a furan ring, and a cyclopropanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H12F3NO |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)9-3-1-2-8(6-9)12-4-5-13(19-12)10-7-11(10)18/h1-6,10-11H,7,18H2 |
InChI Key |
GWTLKBGRQVGFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


